molecular formula C8H9F5N2O B2944727 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-55-2

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2944727
CAS No.: 1856025-55-2
M. Wt: 244.165
InChI Key: GXAXIIMPTMARBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a sophisticated fluorinated pyrazole intermediate of significant importance in medicinal chemistry, particularly in the development of covalent inhibitors targeting the KRAS G12C oncogenic mutant . This compound is structurally integral to the synthesis of potent and selective molecules designed to address one of the most challenging targets in oncology. The KRAS G12C mutation is a prevalent driver in various cancers, including non-small cell lung cancer and pancreatic ductal adenocarcinoma. Research compounds derived from this intermediate exploit a unique covalent binding mechanism, irreversibly trapping the mutant KRAS protein in an inactive state, which disrupts downstream signaling pathways such as MAPK/ERK, leading to inhibition of tumor cell proliferation and survival. The strategic incorporation of multiple fluorine atoms, including the 2,2-difluoroethyl and 2,2,2-trifluoroethoxy motifs, is a critical design element to fine-tune the molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and overall drug-likeness. As a key building block, this pyrazole derivative enables researchers to explore structure-activity relationships and optimize lead compounds for improved potency and pharmacokinetic profiles, accelerating the discovery of next-generation targeted cancer therapies.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5N2O/c9-7(10)3-15-2-1-6(14-15)4-16-5-8(11,12)13/h1-2,7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAXIIMPTMARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)(F)F)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound featuring a pyrazole core with distinct fluorinated substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

  • Molecular Formula : C8H8F5N2O
  • Molecular Weight : 323.06 g/mol
  • CAS Number : 1856026-26-0
  • Structural Formula :
InChI 1S C8H8F5N2O c9 5 1 16 2 7 10 11 15 6 5 3 17 4 8 12 13 14 h1 7H 2 4H2\text{InChI 1S C8H8F5N2O c9 5 1 16 2 7 10 11 15 6 5 3 17 4 8 12 13 14 h1 7H 2 4H2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the preparation of the pyrazole core followed by the introduction of bromine and fluorine substituents using strong bases and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances binding interactions through halogen bonding and hydrophobic effects, potentially leading to inhibition or activation of these targets.

Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory : Similar compounds like celecoxib have shown efficacy in treating inflammatory conditions .
  • Antimicrobial : Some pyrazole derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anticancer : Investigations into the anticancer potential of pyrazoles are ongoing, with some derivatives showing promise in inhibiting tumor growth.

Case Studies and Research Findings

Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities. For example:

  • Study on Trifluoromethyl Pyrazoles : A library of 422 pyrazole derivatives was synthesized and evaluated for biological activity against different biological agents. Certain compounds were found to be toxic to C. elegans, indicating potential cytotoxic effects .
  • Medicinal Chemistry Applications : The compound has been explored as a pharmacophore in drug design targeting specific enzymes or receptors involved in disease pathways.

Comparative Analysis

Compound NameBiological ActivityReferences
CelecoxibAnti-inflammatory
4-Bromo-PyrazolesAntimicrobial
1-(Trifluoromethyl)-PyrazolesAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features Source
Target Compound 1-(2,2-Difluoroethyl), 3-(Trifluoroethoxymethyl) C₈H₉F₅N₂O 260.16* N/A High fluorination; electron-deficient pyrazole core
4-Chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole 4-Cl, 1-(2,2-Difluoroethyl), 3-(Trifluoroethoxymethyl) C₈H₈ClF₅N₂O 294.61 Ref: 10-F509935 Chloro substituent enhances reactivity
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid 4-NO₂, 3-COOH, 1-(2,2-Difluoroethyl) C₇H₆F₂N₃O₄ 234.14 1006442-59-6 Nitro and carboxylic acid groups; polar
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine hydrochloride 4-NH₂, 3-(Trifluoroethoxymethyl) C₆H₈F₃N₃O·HCl 237.61 1250004-13-7 Amine hydrochloride salt; improved solubility
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole 3-(Isopropoxymethyl), 1-(2,2-Difluoroethyl) C₈H₁₂F₂N₂O 198.19 N/A Less fluorinated; isopropoxy group
1-(2,2-Difluoroethyl)-1H-pyrazole 1-(2,2-Difluoroethyl) C₅H₆F₂N₂ 132.11 1173030-07-3 Simplest analog; no 3-substituent

*Calculated based on molecular formula.

Structural and Electronic Comparisons

Fluorination Impact: The target compound contains five fluorine atoms, significantly increasing its electron-withdrawing character compared to non-fluorinated analogs like 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole. This enhances resistance to oxidative metabolism, a common strategy in drug design . In contrast, the isopropoxymethyl group in ’s compound is less electronegative and more lipophilic .

Substituent Effects :

  • The 4-chloro derivative (Ref: 10-F509935) exhibits higher molecular weight and reactivity due to the chloro group, which may facilitate further functionalization (e.g., cross-coupling reactions) .
  • Nitro and carboxylic acid groups (–4) increase polarity, making these analogs more suitable for aqueous-phase reactions or ionic interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole?

  • Methodology : A common approach involves condensation reactions using hydrazine derivatives. For example, hydrazides or hydrazines can react with trifluoromethyl-containing ketones in dry ethanol at elevated temperatures (e.g., 80°C for 20 hours), followed by solvent removal under reduced pressure . Regioselectivity in pyrazole formation can be influenced by steric and electronic effects of substituents, which should be optimized using NMR monitoring .

Q. How can the purity and molecular identity of this compound be validated?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for purity assessment . Confirm molecular identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing signals for the difluoroethyl (-CH2CF2H) and trifluoroethoxymethyl (-CH2OCH2CF3) groups .

Q. What are the critical physicochemical properties to consider during experimental design?

  • Key Properties :

  • Molecular Weight : 221.12 g/mol (calculated from C4H6F2N4) .
  • Fluorine Content : The presence of multiple fluorine atoms (e.g., in CF2 and CF3 groups) impacts solubility and metabolic stability. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Stability : Store in dry, airtight containers at -20°C to prevent hydrolysis of the trifluoroethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodology : Regioselective modification of the pyrazole ring often requires protecting group strategies. For example, the trifluoroethoxymethyl group can act as a directing group, enabling selective C-5 substitution via palladium-catalyzed cross-coupling reactions. Computational modeling (DFT) can predict reactive sites .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in fluorinated pyrazoles?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 can elucidate bond angles and fluorine atom orientations. For instance, a related trifluoroethyl pyrazole derivative showed a dihedral angle of 12.5° between the pyrazole ring and trifluoroethoxy group, influencing its conformational stability .

Q. How should researchers analyze contradictions in synthetic yield data across different protocols?

  • Methodology : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading) from literature. For example, yields >90% were reported for analogous pyrazoles using ethanol at 80°C , while lower yields (60-70%) in THF may arise from incomplete cyclization. Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. What strategies mitigate toxicity risks during biological testing of fluorinated pyrazoles?

  • Methodology :

  • In Silico Screening : Use ADMET predictors to evaluate hepatotoxicity and cytochrome P450 inhibition.
  • In Vitro Assays : Prioritize cell viability assays (e.g., MTT) in primary hepatocytes due to potential fluorine-mediated metabolic interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.